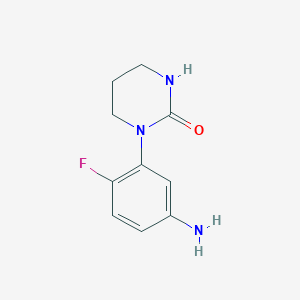

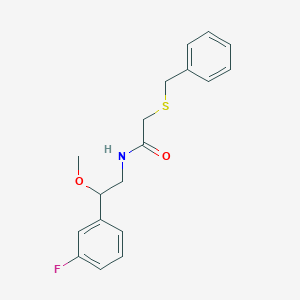

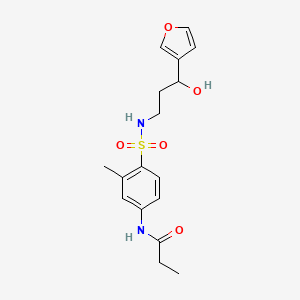

![molecular formula C16H10BrN3OS3 B2915944 4-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 477503-34-7](/img/structure/B2915944.png)

4-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis of Thieno-Extended Purines

A study by Hawkins, Iddon, and Longthorne (1995) discusses the synthesis of thieno-extended purines, highlighting the use of similar compounds in creating new ring systems like imidazo[4′,5′:4,5]thieno[3,2-d]pyrimidines. This synthesis process is significant in the development of novel chemical structures with potential applications in medicinal chemistry and material sciences Hawkins, D. W., Iddon, B., & Longthorne, D. S. (1995). Azoles. part 12. 1 synthesis of thieno-extended purines: First example of the imidazo[4′,5′:4,5]thieno[3,2-d]pyrimidine ring system. Tetrahedron, 51(37), 12807-12820.

Development of Benzamide Derivatives

Hossaini et al. (2017) describe a one-pot, multicomponent synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives. This synthesis method demonstrates the potential of such compounds in creating novel chemical entities, which could be explored further for their biological activities Hossaini, M., Heydari, R., Maghsoodlou, M., & Graiff, C. (2017). Novel (4-oxothiazolidine-2-ylidene)benzamide derivatives: synthesis, characterization and crystal structures. Research on Chemical Intermediates, 43(9), 4189-4199.

Synthesis Methodologies

Saeed (2009) explored the synthesis of N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides using microwave irradiation. This study showcases the efficiency of alternative synthesis methods for creating benzamide derivatives, which can be applied in drug development and other areas of chemistry Saeed, A. (2009). Microwave promoted synthesis of some N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. Chinese Chemical Letters, 20(11), 1073-1076.

Green Chemistry Applications

Horishny and Matiychuk (2020) discussed the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using green chemistry principles. This indicates the compound's role in promoting environmentally friendly chemical processes, aligning with sustainable development goals in the chemical industry Horishny, V., & Matiychuk, V. (2020). Reaction of Carboxylic Acid Hydrazides with 2,2′-(Carbonothioyldisulfanediyl)diacetic acid in Water as a “Green” Synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) Carboxamides. Russian Journal of Organic Chemistry, 56(12), 2240-2243.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various biological macromolecules .

Mode of Action

It’s worth noting that benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s known that compounds with similar structures can modulate the function of enzymes and receptors .

Result of Action

Compounds with similar structures have been reported to serve as potent non-sedative anxiolytic, powerful anticancer agent, pet imaging probe of β-amyloid plaques in the brains of alzheimer’s patients, kinase inhibitor, and antimicrobially active molecule .

Propiedades

IUPAC Name |

4-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3OS3/c1-22-16-19-11-7-6-10-12(13(11)24-16)23-15(18-10)20-14(21)8-2-4-9(17)5-3-8/h2-7H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZKIOGQAMWMBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

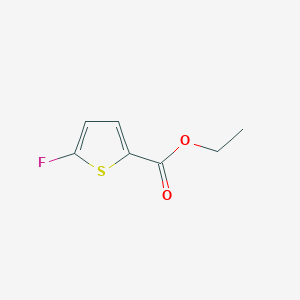

![Ethyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2915863.png)

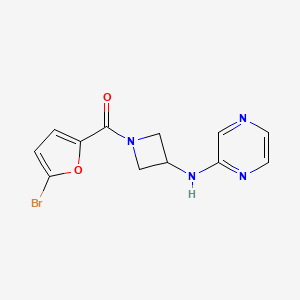

![N-(3-chloro-4-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2915872.png)

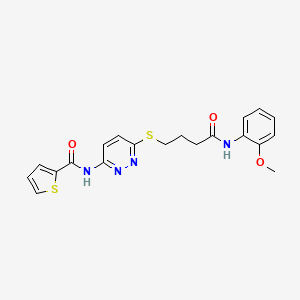

![3,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2915874.png)

![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2915880.png)